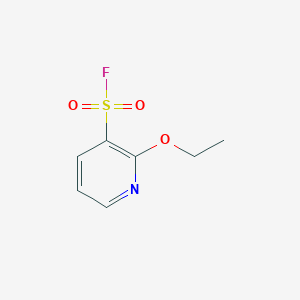

2-Ethoxypyridine-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCVSYNTMMKTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxypyridine 3 Sulfonyl Fluoride and Analogous Pyridine Sulfonyl Fluoride Scaffolds

Strategies for Regioselective Functionalization of Pyridine (B92270) Rings

Achieving regioselective functionalization of the pyridine ring is a central challenge in the synthesis of specifically substituted derivatives. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution and influences the position of incoming electrophiles.

Electrophilic Aromatic Sulfonylation at the 3-Position of Pyridine Scaffolds

Electrophilic aromatic sulfonylation is a classical method for introducing a sulfonic acid group, a precursor to the sulfonyl fluoride (B91410), onto an aromatic ring. However, the application of this method to pyridine scaffolds is complicated by the ring's deactivation.

Direct sulfonation of pyridine is a challenging transformation that typically requires harsh reaction conditions, such as fuming sulfuric acid (H₂SO₄/SO₃) at high temperatures. The pyridine nitrogen, being basic, is protonated under these strongly acidic conditions, forming the pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack.

The mechanism of electrophilic aromatic sulfonation involves the attack of the aromatic π-system on an electrophilic sulfur trioxide (SO₃) molecule or its protonated form, HSO₃⁺. This attack forms a positively charged intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonic acid.

Regioselectivity in the electrophilic substitution of pyridine is directed towards the 3-position (meta-position). Attack at the 2- (ortho) or 4- (para) positions would result in a resonance structure of the sigma complex where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. In contrast, attack at the 3-position ensures that the positive charge in all resonance contributors resides on carbon atoms.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

| Position of Attack | Stability of Sigma Complex Intermediate | Primary Product |

| 2- (ortho) | Less stable (positive charge on nitrogen in one resonance form) | Minor or not formed |

| 3- (meta) | More stable (positive charge distributed on carbon atoms) | Major |

| 4- (para) | Less stable (positive charge on nitrogen in one resonance form) | Minor or not formed |

The presence of a substituent on the pyridine ring can significantly influence the regioselectivity of subsequent electrophilic substitutions. A 2-alkoxy group, such as the ethoxy group in 2-ethoxypyridine (B84967), is an activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs. While activating groups on a benzene (B151609) ring typically direct incoming electrophiles to the ortho and para positions, the inherent electronic properties of the pyridine ring modify this behavior.

In the case of 2-alkoxypyridines, the electron-donating nature of the alkoxy group enhances the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. The directing effect of the 2-alkoxy group, in conjunction with the intrinsic preference for 3-substitution in pyridines, strongly favors electrophilic attack at the 3-position. This is because the 3-position is ortho to the activating 2-alkoxy group and meta to the deactivating ring nitrogen. Therefore, the sulfonation of 2-ethoxypyridine is expected to proceed with high regioselectivity to yield 2-ethoxypyridine-3-sulfonic acid.

Base-Mediated C-H Sulfonylation Approaches for Pyridine Derivatives

An alternative to classical electrophilic aromatic substitution is the direct C-H functionalization of the pyridine ring. Base-mediated C-H sulfonylation has emerged as a powerful tool for the regioselective introduction of sulfonyl groups onto pyridine scaffolds. These methods often proceed under milder conditions than direct sulfonation and can offer different regioselectivity profiles.

One notable approach involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by the addition of a sulfinate salt in the presence of a base. The choice of base has been shown to be crucial in controlling the regioselectivity of the sulfonylation. For unsubstituted pyridine, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base often leads to a mixture of C2- and C4-sulfonylated products. However, employing a sterically more demanding base, such as N-methylpiperidine, can significantly enhance the selectivity for the C4-position.

For substituted pyridines, the existing substituent also plays a role in directing the incoming sulfonyl group. While this methodology has been explored for a range of pyridine derivatives, the specific application to 2-ethoxypyridine would require empirical investigation to determine the precise regiochemical outcome, which would be influenced by both the directing effect of the ethoxy group and the steric environment around the pyridine ring.

Installation of the Sulfonyl Fluoride Moiety on Pyridine Derivatives

Once the sulfonic acid or a related precursor is installed on the pyridine ring, the next critical step is the conversion to the sulfonyl fluoride.

Conversion of Pyridine Sulfonamides to Sulfonyl Fluorides

A modern and efficient method for the synthesis of sulfonyl fluorides proceeds via a sulfonamide intermediate. This approach offers a practical route for the late-stage introduction of the sulfonyl fluoride group into complex molecules under mild conditions.

A recently developed protocol utilizes a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), to activate the primary sulfonamide. In the presence of a chloride source, like magnesium chloride (MgCl₂), the sulfonamide is converted in situ to the corresponding sulfonyl chloride. Subsequent treatment with a fluoride source, such as potassium fluoride (KF), leads to a halogen exchange, affording the desired sulfonyl fluoride.

This transformation is characterized by its mild reaction conditions and high chemoselectivity, making it a valuable tool for the synthesis of densely functionalized sulfonyl fluorides. The general applicability of this method suggests its utility in converting 2-ethoxypyridine-3-sulfonamide (B2407372) into 2-ethoxypyridine-3-sulfonyl fluoride.

Table 2: Reagents for the Conversion of Sulfonamides to Sulfonyl Fluorides

| Reagent | Role |

| Pyrylium tetrafluoroborate (Pyry-BF₄) | Activator for the sulfonamide group |

| Magnesium chloride (MgCl₂) | Chloride source for in situ sulfonyl chloride formation |

| Potassium fluoride (KF) | Fluoride source for halogen exchange |

Electrochemical Synthesis of Sulfonyl Fluorides from Thiol and Disulfide Precursors

A mild and environmentally conscious approach to the synthesis of sulfonyl fluorides involves the electrochemical oxidative coupling of thiols or disulfides with a fluoride source. This method obviates the need for chemical oxidants and catalysts, offering a green alternative to traditional synthetic routes. The reaction typically employs potassium fluoride (KF) as an inexpensive and safe source of fluoride ions.

The process is characterized by its broad substrate scope, accommodating a variety of alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. In a typical setup, the thiol or disulfide is subjected to anodic oxidation in a biphasic solvent system, such as acetonitrile (B52724) and aqueous acid, in the presence of KF. The use of simple graphite (B72142) and stainless steel electrodes makes this an accessible and cost-effective method. Yields for this transformation are generally good, ranging from synthetically useful to excellent. For instance, the electrochemical fluorination of various thiols and disulfides has been reported to produce the corresponding sulfonyl fluorides in yields from 19% to 96%. rhhz.netmdpi.com

A key advantage of this electrochemical approach is the direct use of widely available thiol and disulfide starting materials, bypassing the often harsh conditions required to first synthesize sulfonyl chlorides. mdpi.com The reaction proceeds under mild conditions, which enhances its functional group tolerance. The primary byproduct observed in this process is the corresponding sulfonic acid, which can arise from the anodic oxidation of the starting material or hydrolysis of the sulfonyl fluoride product. rhhz.net

Table 1: Examples of Electrochemical Sulfonyl Fluoride Synthesis

| Starting Material | Product | Yield (%) |

|---|---|---|

| 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 |

| Thiophenol | Benzenesulfonyl fluoride | 96 |

| Cysteine | Cysteine-derived sulfonyl fluoride | Not specified |

Data compiled from multiple sources describing the electrochemical synthesis of sulfonyl fluorides. rhhz.netmdpi.com

Direct Fluorosulfonylation via Radical Processes

Direct fluorosulfonylation involving radical intermediates has emerged as a powerful and efficient strategy for the formation of C–SO₂F bonds. These methods offer a concise route to sulfonyl fluorides, often from readily available starting materials like alkenes.

One prominent approach utilizes photoredox catalysis to generate fluorosulfonyl radicals (FSO₂•) from precursors such as fluorosulfonyl chloride (FSO₂Cl). This radical can then engage with various organic substrates. For example, the radical fluorosulfonylation of alkenes provides access to alkenyl sulfonyl fluorides, including structures that are challenging to synthesize via traditional cross-coupling methods. researchgate.net This process demonstrates broad substrate scope and good functional group compatibility under mild reaction conditions. researchgate.netacs.org

Recent advancements have also introduced redox-active radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI), for the radical hydro-fluorosulfonylation of alkenes and alkynes. nih.gov This method is notable for its ability to functionalize unactivated alkenes and has been applied to the late-stage modification of complex molecules like natural products and peptides. nih.gov Furthermore, this radical hydro-fluorosulfonylation of alkynes can yield valuable Z-alkenylsulfonyl fluorides, a stereoisomer that is often more difficult to obtain. nih.gov

The development of N-fluorosulfamoyl pyridinium salts (NFSAPs) as radical fluorosulfonamidation reagents has also expanded the toolkit for direct C–N bond formation to install NSO₂F groups onto arenes and alkenes under photocatalytic conditions. researchgate.net

Halogen Exchange Reactions (e.g., from Sulfonyl Chlorides) for S-F Bond Formation

The conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange (Halex) reactions is a classical and widely employed method for forming the S-F bond. mdpi.comrsc.org This approach benefits from the established chemistry of sulfonyl chlorides, which can be prepared from various sulfur-containing precursors.

The reaction typically involves treating a sulfonyl chloride with a suitable fluoride source. A variety of fluorinating agents have been utilized, with potassium fluoride (KF) being a common choice due to its affordability. rsc.org The efficiency of the exchange can be enhanced by using phase-transfer catalysts, such as 18-crown-6, in anhydrous solvents like acetonitrile. rsc.org Aqueous solutions of potassium fluoride have also been effectively used. rsc.org

While this method is robust, the utility can be limited by the availability and stability of the requisite sulfonyl chlorides. mdpi.com To address this, one-pot procedures have been developed where the sulfonyl chloride is generated in situ from precursors like thiols, sulfonic acids, or sulfonamides, followed by the addition of a fluoride salt without isolation of the intermediate. rsc.org For instance, heteroaromatic thiols can be subjected to oxidative chlorination with aqueous sodium hypochlorite (B82951) to form the sulfonyl chloride, which is then converted to the sulfonyl fluoride. rsc.org Similarly, sulfonic acids can be treated with reagents like trichloroacetonitrile (B146778) or cyanuric chloride to generate the sulfonyl chloride in situ before the fluoride exchange.

Table 2: Fluoride Sources for Halogen Exchange from Sulfonyl Chlorides

| Fluoride Source | Conditions | Notes |

|---|---|---|

| Aqueous Potassium Fluoride (KF) | Boiling in water | A traditional and straightforward method. rsc.org |

| Potassium Fluoride (KF) / 18-crown-6 | Anhydrous acetonitrile | The "naked fluoride" method enhances nucleophilicity. rsc.org |

| Potassium Fluoride (KF) / Water-Acetone | Biphasic mixture | A mild and simple method with broad applicability. |

| Potassium Bifluoride (KHF₂) | Not specified | Used in the synthesis of heterocyclic sulfonyl fluorides. rsc.org |

Introduction of the 2-Ethoxy Group on Pyridine Skeletons

Alkoxylation Reactions in Pyridine Synthesis

The introduction of an alkoxy group, such as ethoxy, at the 2-position of a pyridine ring can be achieved through various alkoxylation reactions. A common strategy involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position. For instance, 2-chloropyridine (B119429) can serve as a precursor, reacting with an alkoxide to yield the corresponding 2-alkoxypyridine.

In some cases, particularly with halogenated pyridines, the reaction can proceed through a pyridyne intermediate. For example, the reaction of 3-bromo-2-ethoxypyridine (B180952) with a nucleophile can generate a pyridyne, leading to the introduction of a substituent at the 4-position. The stability of the pyridyne intermediate can be influenced by the substituent at the 2-position.

Sequential Synthesis Strategies for 2-Alkoxypyridine Derivatives

Sequential synthesis provides a controlled approach to constructing highly functionalized 2-alkoxypyridine derivatives. A multi-step sequence starting from a simple pyridine precursor allows for the regioselective introduction of various substituents.

One documented strategy begins with 2-chloropyridine. This starting material can undergo a sequence of reactions including:

N-oxidation: Conversion of the pyridine nitrogen to an N-oxide, which activates the pyridine ring for subsequent functionalization.

Etherification: Introduction of the ethoxy group, often by reacting the N-oxide with an appropriate reagent.

Further Functionalization: The resulting 2-ethoxypyridine-N-oxide can then be subjected to reactions like nitration or halogenation to install substituents at other positions on the pyridine ring.

Deoxygenation: Removal of the N-oxide to yield the final 2-ethoxypyridine derivative.

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines. They are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. This enhanced reactivity allows for the introduction of a wide range of functional groups at the 2-position, including alkyl, aryl, and amino groups, which can be followed by the introduction of the ethoxy group.

Convergent and Divergent Synthetic Routes to 2-Ethoxypyridine-3-sulfonyl Fluoride

Convergent Synthesis: A convergent approach would involve the synthesis of two key fragments, a 2-ethoxypyridine precursor and a sulfonyl fluoride-containing synthon, followed by their coupling.

Route A: This route would start with the synthesis of a 2-ethoxypyridine derivative functionalized at the 3-position. For example, 2-ethoxy-3-aminopyridine could be diazotized and subjected to a Sandmeyer-type reaction with sulfur dioxide and a chloride source to generate 2-ethoxypyridine-3-sulfonyl chloride. Subsequent halogen exchange with a fluoride source would yield the target molecule. Alternatively, starting from 2-ethoxy-3-bromopyridine, a lithium-halogen exchange followed by quenching with sulfur dioxide and then an oxidative fluorinating agent could provide the desired product.

Route B: An alternative convergent strategy could involve the reaction of a pre-formed pyridine with the desired functionalities. For instance, 2-chloro-3-sulfonyl fluoride could be synthesized and then reacted with sodium ethoxide in a nucleophilic aromatic substitution reaction to displace the chloride and install the 2-ethoxy group.

Divergent Synthesis: A divergent synthesis would begin with a common pyridine intermediate that is subsequently elaborated to introduce both the 2-ethoxy and 3-sulfonyl fluoride groups.

Route C: A potential starting material for a divergent synthesis is 2-chloro-3-aminopyridine. The amino group could first be converted to the sulfonyl fluoride via diazotization and reaction with SO₂/CuCl followed by halogen exchange. The resulting 2-chloro-3-sulfonyl fluoride could then be reacted with sodium ethoxide to introduce the ethoxy group.

Route D: Another divergent approach could start from 2-hydroxypyridine. The hydroxyl group could be converted to the ethoxy group. The resulting 2-ethoxypyridine could then be subjected to a directed ortho-metalation at the 3-position, followed by quenching with a sulfur dioxide equivalent and subsequent oxidative fluorination to install the sulfonyl fluoride moiety.

These proposed routes leverage the well-established synthetic methodologies discussed in the preceding sections and represent viable pathways for the synthesis of 2-Ethoxypyridine-3-sulfonyl fluoride.

Stepwise Assembly Approaches

Stepwise assembly routes offer a reliable means of accessing 2-ethoxypyridine-3-sulfonyl fluoride and its analogs by building the molecule from precursor fragments. These methods often involve the initial synthesis of a substituted pyridine ring bearing a functional group at the 3-position that can be readily converted to the desired sulfonyl fluoride.

One common stepwise approach involves the preparation of an intermediate sulfonyl chloride, which is subsequently converted to the sulfonyl fluoride. For instance, the synthesis of pyridine-3-sulfonyl chloride can be achieved from 3-aminopyridine (B143674) via a diazotization reaction followed by a sulfonyl chlorination reaction. This intermediate can then be subjected to a halogen exchange reaction to yield the corresponding sulfonyl fluoride. A patent describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine by forming an intermediate fluoroboric acid diazonium salt, which then undergoes a sulfonyl chlorination reaction. While this method provides the unsubstituted pyridine-3-sulfonyl chloride, it establishes a viable pathway that could be adapted for substituted pyridines.

Another key stepwise strategy involves the use of pyridine thiols as precursors. Heteroaromatic thiols can be oxidized to the corresponding sulfonyl chloride. For example, 2-mercaptopyrimidine (B73435) can be oxidized with aqueous sodium hypochlorite to form the sulfonyl chloride, which is then converted to the sulfonyl fluoride using potassium bifluoride (KHF₂). This method has been successfully applied to various heteroaromatic thiols, including those of pyridine, pyrimidine, and pyridazine, demonstrating its broad applicability. A practical and convenient method for the synthesis of various substituted pyridine-3-thiols has been developed using 3-iodopyridines and thiobenzoic acid as a sulfur source. nuph.edu.ua This two-step procedure provides access to pyridine-3-thiols with a range of substituents, which can then be converted to the corresponding sulfonyl fluorides.

The synthesis of the requisite 2-ethoxypyridine precursor can be accomplished through several established methods. For example, 3-ethoxypyridine (B173621) can be lithiated at the 2-position with butyllithium, and the resulting lithiopyridine can be reacted with various electrophiles. abertay.ac.uk This approach could potentially be used to introduce a sulfur-containing functional group at the 2-position, which can then be further elaborated to the sulfonyl fluoride.

A plausible stepwise synthesis for 2-ethoxypyridine-3-sulfonyl fluoride could, therefore, commence with the synthesis of a 2-ethoxypyridine-3-thiol or a related sulfur-containing precursor. This precursor would then be oxidized to the sulfonyl chloride, followed by a fluoride exchange reaction to yield the final product. The table below outlines a general synthetic sequence based on these principles.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Thiol Synthesis | 2-Ethoxy-3-halopyridine + Sulfur source (e.g., NaSH) | 2-Ethoxypyridine-3-thiol |

| 2 | Oxidative Chlorination | 2-Ethoxypyridine-3-thiol + Oxidizing/Chlorinating agent (e.g., Cl₂, SO₂Cl₂) | 2-Ethoxypyridine-3-sulfonyl chloride |

| 3 | Fluoride Exchange | 2-Ethoxypyridine-3-sulfonyl chloride + Fluorinating agent (e.g., KF, KHF₂) | 2-Ethoxypyridine-3-sulfonyl fluoride |

Late-Stage Functionalization Strategies

Late-stage functionalization has emerged as a powerful tool in chemical synthesis, allowing for the direct introduction of functional groups into complex molecules at a late stage of the synthetic sequence. This approach is particularly valuable for the preparation of analogs for structure-activity relationship studies.

One of the most direct methods for late-stage introduction of a sulfonyl fluoride group is through the C-H functionalization of the pyridine ring. While direct C-H sulfofluorination of azines is a developing area, radical-based methods have shown promise for the functionalization of electron-deficient heterocycles like pyridine. nih.gov For instance, metal sulfinate reagents have been developed for the radical alkylation and fluoroalkylation of azines. nih.gov These methods typically involve the generation of a carbon-centered radical that adds to the protonated pyridine ring. A similar strategy involving a sulfonyl fluoride radical could potentially be envisioned.

A more established late-stage strategy involves the conversion of a pre-existing functional group on the pyridine ring into a sulfonyl fluoride. For example, a recently developed method allows for the conversion of sulfonamides into sulfonyl fluorides. nih.gov This reaction proceeds through the activation of the sulfonamide with a pyrylium salt and magnesium chloride to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride with potassium fluoride. nih.gov This method is notable for its mild conditions and high chemoselectivity, making it suitable for the late-stage functionalization of complex molecules.

The table below summarizes some late-stage functionalization approaches that could be applied to the synthesis of 2-ethoxypyridine-3-sulfonyl fluoride.

| Strategy | Precursor Functional Group | Reagents and Conditions | Product |

| C-H Sulfofluorination | C-H bond at the 3-position | Radical sulfofluorinating agent | 2-Ethoxypyridine-3-sulfonyl fluoride |

| Sulfonamide Conversion | 3-Sulfonamide | Pyrylium salt, MgCl₂, KF | 2-Ethoxypyridine-3-sulfonyl fluoride |

It is important to note that the direct C-H functionalization of 2-ethoxypyridine at the 3-position may face challenges with regioselectivity, as pyridine C-H functionalization often favors the 2- and 4-positions. However, the development of new catalytic systems continues to expand the scope and selectivity of these reactions.

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxypyridine 3 Sulfonyl Fluoride

Reactivity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group is renowned for its unique balance of stability and reactivity. acs.org Unlike other sulfonyl halides, the sulfur-fluorine bond is exceptionally strong and resistant to reduction, allowing for precise and controlled reactions. researchgate.netmdpi.com Cleavage of the sulfonyl-fluorine bond is exclusively heterolytic, preventing radical pathways that often complicate the chemistry of sulfonyl chlorides. researchgate.net

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and Underlying Mechanisms

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its reliability and broad applicability. monash.edu This chemistry leverages the unique properties of the S(VI)-F bond, which is kinetically stable yet can be activated to react with nucleophiles under specific conditions. nih.govnih.gov The reactivity of sulfonyl fluorides like 2-Ethoxypyridine-3-sulfonyl fluoride in SuFEx reactions is a cornerstone of their synthetic utility.

The underlying mechanism of SuFEx involves the nucleophilic attack on the electrophilic sulfur(VI) center. The reaction is often facilitated by catalysts such as organic bases or silicon-based reagents that can activate the S-F bond. researchgate.netnih.gov Protic solvents or weakly acidic additives can also assist the heterolytic cleavage of the SO₂-F bond by forming strong hydrogen bonds with the fluoride ion. researchgate.net A key advantage of SuFEx chemistry is its compatibility with aqueous environments and its chemoselectivity, exclusively producing sulfonylation products.

Table 1: Key Features of SuFEx Chemistry

| Feature | Description | Reference |

|---|---|---|

| Stability | Sulfonyl fluorides are thermodynamically stable, resistant to thermolysis, hydrolysis, and reduction. | researchgate.netmdpi.com |

| Reactivity | The S-F bond can be activated by catalysts (e.g., bases, silicon compounds) or protic environments for reaction with nucleophiles. | researchgate.netnih.gov |

| Chemoselectivity | Reactions occur exclusively at the sulfur center, avoiding side reactions common with other sulfonyl halides like sulfonyl chlorides. | nih.gov |

| Robustness | SuFEx reactions are often tolerant of various functional groups and can be performed in aqueous media. | |

Nucleophilic Additions to the Sulfonyl Fluoride Moiety

The sulfur atom in the sulfonyl fluoride group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the formation of diverse derivatives such as sulfonamides, sulfonate esters, and sulfones. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center, displacing the fluoride ion, which is a competent leaving group, particularly when assisted by proton or silicon activators. researchgate.net

Sulfonyl fluorides are known to react with multiple nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine, making them valuable as chemical probes in chemical biology. enamine.netenamine.net The reaction with nucleophiles can be tuned; for instance, less reactive fluorosulfates have been reported to react more effectively with tyrosine's phenolic hydroxy group compared to more reactive sulfonyl fluorides. enamine.net However, the reactivity of any given sulfonyl fluoride can be influenced by the substituents on the aryl ring. nih.gov

Table 2: Examples of Nucleophilic Additions to a Generic Sulfonyl Fluoride (R-SO₂F)

| Nucleophile (Nu-H) | Product | Product Class |

|---|---|---|

| Amine (R'-NH₂) | R-SO₂-NH-R' | Sulfonamide |

| Alcohol (R'-OH) | R-SO₂-O-R' | Sulfonate Ester |

| Thiol (R'-SH) | R-SO₂-S-R' | Thiosulfonate |

Radical Reactions Involving the Sulfonyl Fluoride Group

While one of the defining features of sulfonyl fluorides is their general resistance to radical reactions due to the high strength of the S-F bond and the energetic inaccessibility of the fluoride radical, specific conditions can induce radical-mediated transformations. researchgate.net Unlike sulfonyl chlorides, where homolytic cleavage of the S-Cl bond is common, sulfonyl fluorides typically undergo heterolytic cleavage. researchgate.net

Nevertheless, recent advancements have shown that sulfonyl radicals can be generated and utilized in synthesis. For example, electrochemical methods can achieve the synthesis of sulfonyl fluorides from thiols, a process that involves radical intermediates. acs.org Other strategies involve the reaction of aryl radicals with sodium metabisulfite (B1197395) to form a sulfonyl radical, which can then be trapped. mdpi.com The fluorosulfonyl radical (•SO₂F) itself, though highly reactive and historically difficult to access, has been used in the radical fluorosulfonylation of alkenes. researchgate.netnih.gov These methods, however, often rely on specific precursors or reaction conditions and are not characteristic of the general reactivity profile of sulfonyl fluorides under typical synthetic transformations.

Role as an Electrophile in C-X Bond Formations (e.g., C-C, C-N, C-O, C-S)

The electrophilicity of the sulfur atom in 2-Ethoxypyridine-3-sulfonyl fluoride positions it as an excellent reactant for forming new covalent bonds with various nucleophiles. This reactivity is the basis for its function as a "connective" hub in SuFEx click chemistry, enabling the formation of stable linkages. monash.edu

C-N Bond Formation: The reaction with primary or secondary amines is a fundamental transformation, yielding stable sulfonamides. This is one of the most common applications of sulfonyl fluorides. enamine.net

C-O Bond Formation: Alcohols and phenols react with sulfonyl fluorides, typically in the presence of a base, to form sulfonate esters. This reaction is crucial for synthesizing various biologically active molecules and material building blocks. nih.gov

C-S Bond Formation: Thiols can act as nucleophiles, attacking the sulfonyl fluoride to produce thiosulfonates.

C-C Bond Formation: While less common, carbon nucleophiles, such as those derived from organometallic reagents, can react with sulfonyl fluorides to form sulfones.

The predictable and selective nature of these reactions makes sulfonyl fluorides like 2-Ethoxypyridine-3-sulfonyl fluoride valuable reagents for late-stage functionalization and the construction of complex molecular architectures.

Reactivity of the Pyridine (B92270) Ring System in 2-Ethoxypyridine-3-sulfonyl Fluoride

The pyridine ring is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). rsc.org The presence of substituents dramatically alters this reactivity.

Electrophilic Aromatic Substitution on the Pyridine Ring (Theoretical Considerations)

The reactivity of the pyridine ring in 2-Ethoxypyridine-3-sulfonyl fluoride toward electrophilic attack is dictated by the combined electronic effects of the ethoxy (-OEt) and sulfonyl fluoride (-SO₂F) groups.

Ethoxy Group (-OEt): Located at the 2-position, the ethoxy group is a strong activating group due to the +M (mesomeric) effect of the oxygen lone pair, which donates electron density to the ring. It is an ortho, para-director.

Sulfonyl Fluoride Group (-SO₂F): Located at the 3-position, the sulfonyl fluoride group is a powerful deactivating group due to its strong -I (inductive) and -M effects, which withdraw electron density from the ring. It is a meta-director.

Theoretical studies on the EAS of pyridine derivatives confirm that the parent ring is strongly deactivated in the acidic media typically required for these reactions. rsc.orgresearchgate.net In 2-Ethoxypyridine-3-sulfonyl fluoride, the two substituents have opposing effects. The activating -OEt group directs incoming electrophiles to its ortho (position 3) and para (position 6) positions. The deactivating -SO₂F group directs to its meta positions (positions 5 and 1, with position 5 being on the pyridine ring).

Table 3: Theoretical Directing Effects of Substituents on the Pyridine Ring

| Position | Influence of 2-Ethoxy Group | Influence of 3-Sulfonyl Fluoride Group | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| 4 | Neutral | Neutral | Deactivated | Unlikely |

| 5 | Neutral | meta-directing (activated relative to other positions on the deactivated ring) | Deactivated | Possible, directed by -SO₂F |

| 6 | para-directing (strongly activated) | Neutral | Activated | Most likely site of attack |

Nucleophilic Aromatic Substitution on the Pyridine Ring (Theoretical Considerations)

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 2-ethoxypyridine-3-sulfonyl fluoride is a theoretically plausible reaction pathway. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack, particularly at the positions ortho and para (positions 2, 4, and 6) to the nitrogen. quora.comyoutube.com In this specific molecule, the presence of two key substituents, the ethoxy group at the 2-position and the sulfonyl fluoride group at the 3-position, significantly influences the theoretical reactivity and regioselectivity of such reactions.

Computational models and theoretical studies on substituted pyridines suggest that the positions for nucleophilic attack are determined by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. nih.gov For 2-ethoxypyridine-3-sulfonyl fluoride, a nucleophilic attack could theoretically occur at several positions on the pyridine ring, leading to the displacement of a hydride ion or, if a suitable leaving group were present at another position, that group.

The sulfonyl fluoride group (-SO₂F) at the 3-position is a strong electron-withdrawing group. Theoretical calculations on related systems show that such groups significantly lower the energy of the Meisenheimer complex, thereby activating the ring towards nucleophilic attack. nih.gov The ethoxy group (-OEt) at the 2-position, while having an electron-donating resonance effect, also exhibits an inductive electron-withdrawing effect. The interplay of these electronic factors dictates the most likely sites for nucleophilic attack. Theoretical considerations suggest that the positions activated by the electron-withdrawing sulfonyl fluoride group would be the primary targets for nucleophiles.

A theoretical analysis of the potential SNAr reactions would involve calculating the activation energy barriers for nucleophilic attack at each possible position on the pyridine ring. Such calculations would typically employ density functional theory (DFT) to model the transition states and intermediates. The regioselectivity would be predicted by comparing the relative energies of these transition states. nih.gov It is theoretically anticipated that a strong nucleophile would be required to displace a hydride ion from the pyridine ring, and the reaction would likely favor positions where the negative charge of the intermediate can be effectively stabilized by both the ring nitrogen and the sulfonyl fluoride group.

Coordination Chemistry with Metal Centers (Theoretical Considerations)

The molecular structure of 2-ethoxypyridine-3-sulfonyl fluoride presents multiple potential coordination sites for metal centers, making its theoretical coordination chemistry a subject of interest. The primary coordination sites are the pyridine nitrogen atom, the oxygen atoms of the ethoxy and sulfonyl fluoride groups, and the fluorine atom of the sulfonyl fluoride group. Theoretical investigations, such as DFT calculations, can predict the preferred binding modes, coordination energies, and the electronic structure of the resulting metal complexes. nih.govresearchgate.net

The pyridine nitrogen, with its available lone pair of electrons in an sp² hybrid orbital, is a classic Lewis base and a strong candidate for coordination to a wide range of transition metals. nih.gov Theoretical models would predict the formation of stable complexes where the metal center binds to the pyridine nitrogen. The strength of this coordination would be influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the sulfonyl fluoride group at the 3-position would be expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and potentially weakening the metal-nitrogen bond compared to unsubstituted pyridine.

The oxygen atoms of the ethoxy and sulfonyl fluoride groups also possess lone pairs and could act as donor atoms, potentially leading to chelation. A metal center could theoretically coordinate simultaneously to the pyridine nitrogen and the adjacent ethoxy oxygen, forming a five-membered chelate ring. Similarly, coordination to the pyridine nitrogen and an oxygen of the sulfonyl fluoride group would result in a six-membered chelate ring. Computational studies would be necessary to determine the relative stability of these different chelation modes. Such calculations would consider factors like ring strain and the electronic properties of the metal center and the ligand.

Interplay Between the Ethoxy and Sulfonyl Fluoride Functionalities

The chemical behavior of 2-ethoxypyridine-3-sulfonyl fluoride is governed by the intricate interplay between the electronic and steric effects of the ethoxy and sulfonyl fluoride groups. These two functionalities, positioned ortho to each other on the pyridine ring, create a unique chemical environment that dictates the molecule's reactivity and regioselectivity in various transformations.

Electronic Effects on Reactivity and Regioselectivity

The electronic landscape of the pyridine ring in 2-ethoxypyridine-3-sulfonyl fluoride is significantly shaped by the opposing electronic effects of the ethoxy and sulfonyl fluoride substituents. The sulfonyl fluoride group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) and a resonance effect (-M). This deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic attack. stackexchange.comquora.com Conversely, the ethoxy group is generally considered an activating group in electrophilic aromatic substitution due to its electron-donating resonance effect (+M), where the oxygen lone pairs can delocalize into the ring. However, it also exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom.

This electronic tug-of-war has profound implications for the molecule's reactivity. The dominant electron-withdrawing character of the sulfonyl fluoride group is expected to render the pyridine ring electron-deficient, making nucleophilic aromatic substitution a more probable reaction pathway than electrophilic substitution. pearson.com

In terms of regioselectivity, the positions for nucleophilic attack are strongly influenced by the combined directing effects of the two groups. The nitrogen atom in the pyridine ring, along with the sulfonyl fluoride group, strongly activates the ortho and para positions (2, 4, and 6) to the nitrogen for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. quora.com The ethoxy group at the 2-position would electronically disfavor nucleophilic attack at that same position. Therefore, nucleophilic attack is theoretically more likely to occur at the 4- and 6-positions. Computational studies on substituted pyridines have shown that the regioselectivity of nucleophilic attack can be predicted by calculating the relative stabilities of the isomeric intermediates. nih.gov

| Substituent | Electronic Effect | Influence on Pyridine Ring |

| Ethoxy (-OEt) | +M (Resonance), -I (Inductive) | Donates electron density via resonance, withdraws via induction. |

| Sulfonyl Fluoride (-SO₂F) | -M (Resonance), -I (Inductive) | Strongly withdraws electron density from the ring. |

Steric Hindrance Considerations in Chemical Transformations

The spatial arrangement of the ethoxy and sulfonyl fluoride groups in an ortho relationship introduces significant steric hindrance around the 2- and 3-positions of the pyridine ring. This steric bulk can play a crucial role in controlling the accessibility of reagents to these positions, thereby influencing the regioselectivity of chemical transformations. numberanalytics.com

For instance, in a potential nucleophilic aromatic substitution reaction, the approach of a nucleophile to the positions adjacent to the substituents (positions 2 and 4) might be sterically hindered. While the 2-position is already substituted, the approach to the 4-position would be less encumbered than an approach to the 6-position, which is ortho to the ring nitrogen but also subject to some steric influence from the adjacent sulfonyl fluoride group. Theoretical studies on substituted pyridines have indicated that bulky substituents can indeed direct incoming groups to less hindered positions. researchgate.net

Similarly, in the context of coordination chemistry, the steric bulk of the ethoxy and sulfonyl fluoride groups could influence the geometry of the resulting metal complexes. A large metal center or bulky ancillary ligands might find it difficult to approach the pyridine nitrogen without significant steric repulsion from the ortho-ethoxy group. This could potentially lead to distorted coordination geometries or favor the coordination of smaller metal ions. The chelation involving the ethoxy oxygen and the pyridine nitrogen would also be subject to steric constraints, which could affect the stability of the resulting chelate ring.

The interplay of these steric factors with the electronic effects is complex. In some cases, electronic preferences might be overridden by steric demands. For example, while a position might be electronically activated for a reaction, if it is sterically inaccessible, the reaction may proceed at a less electronically favored but more accessible site. A comprehensive theoretical analysis would be required to quantitatively assess the impact of steric hindrance on the activation barriers for different reaction pathways.

Applications of 2 Ethoxypyridine 3 Sulfonyl Fluoride in Advanced Organic Synthesis

As a Deoxyfluorinating Reagent for Organic Substrates

One of the primary applications of pyridine-based sulfonyl fluorides is the deoxofluorination of alcohols, a critical transformation for synthesizing aliphatic fluorides. This process involves the substitution of a hydroxyl (-OH) group with a fluorine atom.

Mechanism of Alcohol Deoxyfluorination

The deoxyfluorination of alcohols using pyridine (B92270) sulfonyl fluorides proceeds through a two-step mechanism, typically requiring a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Activation of the Alcohol : The alcohol first acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl fluoride (B91410). This forms a highly reactive sulfonate ester intermediate and displaces a fluoride ion.

Nucleophilic Substitution : The displaced fluoride ion, activated by the protonated base (e.g., [DBU-H]⁺F⁻), then acts as a nucleophile. It attacks the carbon atom bearing the sulfonate ester leaving group in a bimolecular nucleophilic substitution (Sₙ2) reaction. This step typically proceeds with inversion of stereochemistry, yielding the final alkyl fluoride product.

Substrate Scope and Chemoselectivity Profiles

Pyridine sulfonyl fluorides are effective for the deoxyfluorination of a wide range of alcohol substrates. sigmaaldrich.com Their high chemoselectivity allows for the fluorination of molecules containing various other functional groups.

Primary and Secondary Alcohols : The reagents show excellent reactivity with both primary and secondary alcohols. sigmaaldrich.com

Functional Group Tolerance : The reaction is highly tolerant of diverse functionalities. Substrates containing basic groups such as protected amines, anilines, phthalimides, and various heterocycles can be successfully fluorinated without side reactions. sigmaaldrich.com

The table below illustrates the broad applicability of pyridine-based sulfonyl fluorides in the deoxyfluorination of various alcohol substrates.

| Substrate Type | Example | Typical Yield | Notes |

| Primary Alcohol | Geraniol | High | Fluorination occurs without significant elimination. |

| Secondary Alcohol | 2-Octanol | Good to High | Proceeds with expected Sₙ2 inversion. |

| Benzylic Alcohol | 1-Phenylethanol | Good | Requires careful selection of base to minimize elimination. ucla.edu |

| Heterocyclic Alcohol | 2-Pyridinemethanol | Good | Tolerates the basic nitrogen of the pyridine ring. |

| Complex Molecule | Protected Steroid | Moderate to Good | Demonstrates utility in late-stage functionalization. |

In Amide and Ester Bond Formation via Acyl Fluoride Intermediates

Beyond fluorination, 2-Ethoxypyridine-3-sulfonyl fluoride is a valuable tool for constructing amide and ester bonds, which are fundamental linkages in pharmaceuticals and biomolecules. This is achieved through the in situ generation of highly reactive acyl fluoride intermediates from carboxylic acids. rsc.orgbohrium.com

Activation of Carboxylic Acids

The direct coupling of carboxylic acids with amines or alcohols is often inefficient without an activating agent. Pyridine sulfonyl fluorides serve as excellent activators by converting the carboxylic acid into a more electrophilic acyl fluoride. rsc.org This transformation proceeds under mild conditions, where the carboxylic acid is deprotonated by a base and then reacts with the sulfonyl fluoride to generate the acyl fluoride intermediate. This intermediate is significantly more reactive towards nucleophiles than the parent carboxylic acid.

Development of One-Pot Synthetic Procedures

A major advantage of using 2-Ethoxypyridine-3-sulfonyl fluoride for this purpose is the ability to perform the entire sequence in a single reaction vessel. rsc.orgbohrium.com This one-pot procedure avoids the need to isolate the often sensitive acyl fluoride intermediate, streamlining the synthetic process.

In a typical one-pot amidation or esterification, the carboxylic acid is first treated with the pyridine sulfonyl fluoride and a suitable base. After a brief activation period during which the acyl fluoride is formed, the amine or alcohol nucleophile is added directly to the reaction mixture. The subsequent nucleophilic acyl substitution proceeds smoothly to afford the desired amide or ester in good to excellent yields. nih.gov This methodology has proven effective for a wide range of substrates, including the synthesis of complex peptides. bohrium.com

The table below showcases the versatility of the one-pot amidation/esterification procedure.

| Carboxylic Acid | Nucleophile | Product Type | Typical Yield |

| Benzoic Acid | Aniline | Amide | Excellent |

| Phenylacetic Acid | Benzyl Alcohol | Ester | High |

| N-Boc-Alanine | Glycine Methyl Ester | Dipeptide (Amide) | Good |

| Adipic Acid | Ethanol (2 eq.) | Diester | High |

As a Building Block in Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. The sulfonyl fluoride group, traditionally considered robust and relatively inert, has recently been harnessed as a versatile coupling handle, enabling novel carbon-sulfur (C–S) bond activation pathways.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. While typically employing organic halides and triflates, recent advancements have demonstrated the utility of sulfonyl fluorides as effective coupling partners. Although studies specifically detailing the use of 2-ethoxypyridine-3-sulfonyl fluoride are not prevalent, the reactivity of analogous compounds, such as pyridine-2-sulfonyl fluoride (PyFluor), provides a strong precedent for its potential application.

In these reactions, a palladium catalyst, often in conjunction with a specialized phosphine (B1218219) ligand, facilitates the activation of the C–S bond of the sulfonyl fluoride. This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or boronic ester) and subsequent reductive elimination to afford the coupled product. The reaction conditions are generally tolerant of a wide range of functional groups, making this a valuable strategy for the late-stage functionalization of complex molecules. The transformation of pyridine-2-sulfonyl fluoride with various hetero(aryl) boronic acids and esters using a Pd(dppf)Cl₂ catalyst highlights the feasibility of this approach for generating heteroatom-rich biaryls.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Pyridine Sulfonyl Fluoride

| Parameter | Condition |

| Substrate | Pyridine-2-sulfonyl fluoride (PyFluor) |

| Coupling Partner | Hetero(aryl) boronic acids/esters |

| Catalyst | Pd(dppf)Cl₂ |

| Temperature | 65–100 °C |

| Key Feature | C–S bond activation |

This table is based on the coupling of PyFluor, serving as a model for the potential reactivity of 2-ethoxypyridine-3-sulfonyl fluoride.

Beyond the Suzuki-Miyaura reaction, the activation of the C–S bond in aryl sulfonyl fluorides can be extended to other transition-metal catalyzed transformations. The inherent stability of the S-F bond often renders the C-S bond as the primary site of reactivity under appropriate catalytic conditions. While sulfonyl chlorides have been more commonly employed in such couplings, the unique reactivity profile of sulfonyl fluorides is gaining increasing attention.

The challenge in these reactions lies in the strength of the C-S bond, which has historically been considered unreactive. However, the development of sophisticated ligand systems, such as the use of bulky, electron-rich phosphine ligands like RuPhos, has enabled these transformations. These catalytic systems can facilitate the oxidative addition of the palladium catalyst into the C–S bond, initiating the catalytic cycle. This opens up possibilities for coupling with a variety of organometallic reagents beyond organoboranes, further expanding the synthetic utility of sulfonyl fluorides like 2-ethoxypyridine-3-sulfonyl fluoride.

In Multicomponent Reactions and Cyclizations for Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. The functional group array of 2-ethoxypyridine-3-sulfonyl fluoride, featuring an electron-rich pyridine ring, an ethoxy group, and an electrophilic sulfonyl fluoride moiety, presents intriguing possibilities for its use in MCRs and cyclization cascades.

For instance, the sulfonyl fluoride group can act as a precursor to sulfonamides or sulfonate esters, which can then participate in subsequent intramolecular cyclizations. A multicomponent reaction involving an amine, an aldehyde, and 2-ethoxypyridine-3-sulfonyl fluoride could potentially generate a complex intermediate that, upon activation, undergoes cyclization to yield novel heterocyclic frameworks. The development of switchable MCRs allows for the construction of diverse molecular libraries by subtly altering reaction conditions. While specific examples employing 2-ethoxypyridine-3-sulfonyl fluoride are not yet widely reported, its structure is amenable to creative applications in the synthesis of complex, value-added fluorinated heterocycles.

Integration into Bioorthogonal Chemistry Platforms

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions rely on functional groups that are mutually reactive but inert to the biological environment. The unique properties of the sulfonyl fluoride group have positioned it as a key player in this field, particularly in the context of "click chemistry."

Sulfur(VI) Fluoride Exchange (SuFEx) has been heralded by K. Barry Sharpless as a next-generation click chemistry reaction. This reaction involves the exchange of the fluoride on a sulfonyl fluoride with a nucleophile, typically an alcohol (to form a sulfonate ester) or an amine (to form a sulfonamide). The sulfonyl fluoride group exhibits a remarkable balance of stability and reactivity; it is stable under physiological conditions, including being resistant to hydrolysis and reduction, yet reacts readily and selectively with specific nucleophiles under appropriate conditions.

2-Ethoxypyridine-3-sulfonyl fluoride is an ideal candidate for SuFEx chemistry. The S-F bond is highly electrophilic and can be readily attacked by silylated phenols or amines, often accelerated by the use of a base catalyst. This "connective" chemistry allows for the modular assembly of complex molecules and has found broad applications in drug discovery, chemical biology, and materials science. The resulting sulfonamide or sulfonate linkage is exceptionally stable, making it a reliable linker for various applications, including the development of covalent protein inhibitors and biological probes.

Table 2: Key Features of SuFEx Click Chemistry

| Feature | Description |

| Reaction Type | Sulfur(VI) Fluoride Exchange |

| Key Functional Group | Sulfonyl fluoride (-SO₂F) |

| Reactants | Sulfonyl fluorides, phenols, amines |

| Products | Sulfonates, sulfonamides |

| Characteristics | High yield, operational simplicity, stable linkage, bioorthogonal potential |

The integration of the 2-ethoxypyridine-3-sulfonyl fluoride moiety into larger molecules via SuFEx provides a powerful tool for creating diverse chemical libraries and for covalently modifying biological targets with high specificity.

Computational and Theoretical Investigations of 2 Ethoxypyridine 3 Sulfonyl Fluoride

Electronic Structure Analysis and Molecular Orbital Theory

The electronic properties of 2-ethoxypyridine-3-sulfonyl fluoride (B91410) are governed by the interplay between the aromatic pyridine (B92270) core, the electron-donating ethoxy substituent, and the strongly electron-withdrawing sulfonyl fluoride moiety. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these properties. cuny.edubanglajol.info

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. scispace.com For 2-ethoxypyridine-3-sulfonyl fluoride, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the ethoxy group, which act as the primary electron-donating sites. Conversely, the LUMO is anticipated to be centered on the electron-deficient sulfonyl fluoride group and the pyridine ring, indicating these are the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. irjweb.com A smaller gap suggests higher reactivity. For this molecule, the combined effect of the electron-donating and withdrawing groups is expected to result in a moderate HOMO-LUMO gap, indicative of a stable yet reactive compound.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Ethoxypyridine-3-sulfonyl fluoride (Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 5.45 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). thaiscience.info In 2-ethoxypyridine-3-sulfonyl fluoride, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the sulfonyl and ethoxy groups, as well as the nitrogen of the pyridine ring, indicating these as sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the sulfur atom and the hydrogen atoms, identifying them as potential sites for nucleophilic interaction.

Mulliken charge analysis would further quantify the partial charges on each atom, confirming the polarization of the molecule. The sulfur atom of the sulfonyl fluoride group is expected to carry a significant positive charge due to the high electronegativity of the attached oxygen and fluorine atoms. libretexts.org

Table 2: Hypothetical Mulliken Partial Atomic Charges for Key Atoms in 2-Ethoxypyridine-3-sulfonyl fluoride (Note: These values are illustrative and represent a plausible charge distribution.)

| Atom | Partial Charge (a.u.) |

| S (in SO₂F) | +1.50 |

| O (in SO₂) | -0.75 |

| F (in SO₂F) | -0.40 |

| N (in Pyridine) | -0.60 |

| O (in Ethoxy) | -0.55 |

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating reaction mechanisms, allowing for the identification of transition states and the determination of reaction energy profiles.

For reactions involving 2-ethoxypyridine-3-sulfonyl fluoride, such as nucleophilic aromatic substitution (SNAᵣ) or reactions at the sulfonyl fluoride group, transition state analysis can reveal the geometry and energy of the highest-energy point along the reaction coordinate. For an SNAᵣ reaction, where a nucleophile attacks the pyridine ring, calculations would likely model the formation of a Meisenheimer-like intermediate. The transition state would feature the incoming nucleophile partially bonded to the ring carbon and the leaving group (if any) with a partially broken bond.

Table 3: Hypothetical Transition State Parameters for a Key Reaction (Note: These values are illustrative for a hypothetical nucleophilic substitution reaction.)

| Parameter | Value |

| Reaction Type | Nucleophilic Aromatic Substitution |

| Imaginary Frequency | -350 cm⁻¹ |

| Activation Energy (Ea) | 25 kcal/mol |

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides insight into the thermodynamics and kinetics of the reaction. For instance, the activation energy derived from the profile can be used in the Arrhenius equation to predict the reaction rate constant at a given temperature. Such studies would be invaluable in understanding the reactivity of the sulfonyl fluoride group, which is known to participate in reactions like SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.

Table 4: Hypothetical Energy Profile for a Two-Step Reaction (Note: These values are illustrative and represent a plausible reaction pathway.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +22.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2-ethoxypyridine-3-sulfonyl fluoride can be explored through conformational analysis and molecular dynamics (MD) simulations.

Molecular dynamics simulations can provide a deeper understanding of the molecule's dynamic behavior over time. nih.govucl.ac.uk By simulating the motion of atoms and molecules, MD can reveal how 2-ethoxypyridine-3-sulfonyl fluoride interacts with solvent molecules and other species in its environment. researchgate.net These simulations can also explore larger-scale conformational changes and provide insights into the molecule's flexibility and intermolecular interactions, which are crucial for understanding its behavior in different phases and its potential interactions with biological targets. mdpi.com

Table 5: Hypothetical Relative Energies of Stable Conformers (Note: These values are illustrative and represent plausible energy differences between rotational isomers.)

| Conformer (Rotation around C-S bond) | Dihedral Angle (O=S-C-C) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | +2.5 |

| B | 90° (syn-clinal) | 0.0 |

| C | 180° (anti-periplanar) | +1.8 |

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the computational and theoretical investigation of 2-Ethoxypyridine-3-sulfonyl fluoride . Specifically, there is no readily available published research detailing the prediction of its spectroscopic parameters from first principles.

First-principles calculations, which are rooted in quantum mechanics, serve as a powerful tool for predicting a range of molecular properties, including spectroscopic data. nih.gov Methodologies such as Density Functional Theory (DFT) and other ab initio approaches are commonly employed to calculate parameters like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra (UV-Vis). scielo.org.zaresearchgate.net These theoretical predictions are invaluable for complementing experimental data, aiding in spectral assignments, and providing insights into molecular structure and bonding. nih.gov

The process typically involves optimizing the molecular geometry of the compound in a simulated environment (in vacuum or a solvent) and then applying specialized computational methods to derive the desired spectroscopic properties. semanticscholar.org For instance, Gauge-Independent Atomic Orbital (GIAO) calculations are frequently used for predicting NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is a common choice for simulating UV-Vis spectra. nih.govscielo.org.za The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. nih.gov

Despite the established utility of these computational methods in chemical research, as demonstrated in studies of various pyridine derivatives and other complex organic molecules, no specific studies appear to have been conducted or published for 2-Ethoxypyridine-3-sulfonyl fluoride . nih.govrsc.org The scientific community has applied these techniques to a wide array of compounds to understand their structural and electronic properties, but this particular sulfonyl fluoride derivative has not been a subject of such analysis in the available literature.

Consequently, without dedicated computational studies, it is not possible to present detailed research findings or data tables on the predicted spectroscopic parameters of 2-Ethoxypyridine-3-sulfonyl fluoride . Further research in this area would be necessary to generate and analyze these valuable theoretical data.

Advanced Spectroscopic Characterization Techniques for Research on 2 Ethoxypyridine 3 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed insight into the chemical environment of specific nuclei. weebly.com For 2-Ethoxypyridine-3-sulfonyl fluoride (B91410), a multi-pronged NMR approach is essential for complete characterization.

Analysis of various NMR-active nuclei within the molecule allows for a complete assignment of its structure.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 2-Ethoxypyridine-3-sulfonyl fluoride, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethoxy group. The aromatic protons are influenced by the electron-withdrawing sulfonyl fluoride group and the electron-donating ethoxy group, leading to specific chemical shifts. libretexts.orglibretexts.org The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the methyl (-CH3) protons coupled to the methylene protons.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The spectrum of 2-Ethoxypyridine-3-sulfonyl fluoride would display seven unique signals: five for the pyridine ring carbons and two for the ethoxy group carbons. The chemical shifts are diagnostic, with the carbon attached to the ethoxy group (C2) and the carbon attached to the sulfonyl fluoride group (C3) being significantly influenced by these substituents. researchgate.netchemrxiv.org

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for fluorine-containing compounds. wikipedia.org For this molecule, a single resonance is expected for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is highly characteristic of the SO₂F moiety and provides direct evidence of its presence. rsc.orgmdpi.com The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds in complex mixtures. nih.govacs.orgnih.gov

¹⁵N NMR: Although ¹⁵N has low natural abundance, its NMR spectrum can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the pyridine nitrogen is sensitive to substituent effects and protonation state, making it a useful probe for studying intermolecular interactions or reaction mechanisms. researchgate.netnih.govresearchgate.net

Table 1: Predicted Multi-Nuclear NMR Chemical Shifts for 2-Ethoxypyridine-3-sulfonyl fluoride Predicted values are based on typical ranges for similar structural motifs.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Ring H4 | ~7.4 - 7.6 | dd |

| ¹H | Ring H5 | ~8.2 - 8.4 | dd |

| ¹H | Ring H6 | ~8.6 - 8.8 | dd |

| ¹H | -OCH₂CH₃ | ~4.2 - 4.5 | q |

| ¹H | -OCH₂CH₃ | ~1.4 - 1.6 | t |

| ¹³C | Ring C2 | ~160 - 165 | - |

| ¹³C | Ring C3 | ~130 - 135 | - |

| ¹³C | Ring C4 | ~120 - 125 | - |

| ¹³C | Ring C5 | ~140 - 145 | - |

| ¹³C | Ring C6 | ~150 - 155 | - |

| ¹³C | -OCH₂CH₃ | ~65 - 70 | - |

| ¹³C | -OCH₂CH₃ | ~14 - 16 | - |

| ¹⁹F | -SO₂F | +60 to +70 (vs. CFCl₃) | s |

| ¹⁵N | Pyridine N | -50 to -100 (vs. CH₃NO₂) | - |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond and through-space correlations. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 2-Ethoxypyridine-3-sulfonyl fluoride, COSY would show a cross-peak between the -OCH₂- and -CH₃ protons, confirming the ethyl group. It would also reveal the connectivity between the adjacent protons on the pyridine ring (H4, H5, and H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. HSQC provides an unambiguous assignment of the ¹³C signals for all protonated carbons by linking the known ¹H assignments to their corresponding ¹³C resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete molecular skeleton by detecting longer-range (typically 2-3 bonds) correlations between protons and carbons. nih.govnih.gov Key correlations would include the link from the -OCH₂- protons to the C2 carbon of the pyridine ring, and from the H4 proton to both C2 and C6, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. NOESY can confirm the spatial arrangement of the substituents. For instance, a cross-peak between the -OCH₂- protons and the H6 proton would indicate their spatial proximity, providing conformational information. nih.gov

Table 2: Key Expected 2D NMR Correlations for 2-Ethoxypyridine-3-sulfonyl fluoride

| Experiment | Correlated Nuclei | Key Expected Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | -OCH₂- ↔ -CH₃ H4 ↔ H5 H5 ↔ H6 | Confirms ethyl group and pyridine ring proton connectivity. |

| HSQC | ¹H ↔ ¹C (¹JCH) | H4 ↔ C4 H5 ↔ C5 H6 ↔ C6 -OCH₂- ↔ -OCH₂- -CH₃ ↔ -CH₃ | Assigns protonated carbons. |

| HMBC | ¹H ↔ ¹³C (²⁻³JCH) | -OCH₂- → C2 (Pyridine) H4 → C2, C3, C5, C6 H6 → C2, C5 | Establishes overall molecular framework and substituent positions. |

| NOESY | ¹H ↔ ¹H (Through Space) | -OCH₂- ↔ H6 | Confirms spatial proximity and conformation. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. numberanalytics.com This is critical for confirming the identity of 2-Ethoxypyridine-3-sulfonyl fluoride and for analyzing reaction pathways. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. pfasolutions.orgnumberanalytics.com

In reaction pathway analysis, HRMS can identify potential intermediates, byproducts, and degradation products in a reaction mixture. Tandem mass spectrometry (MS/MS) experiments can further fragment the parent ion, providing structural information based on the resulting fragment ions. numberanalytics.com This is particularly useful for elucidating the structure of unknown compounds formed during synthesis or metabolism.

Table 3: HRMS Data for 2-Ethoxypyridine-3-sulfonyl fluoride (C₇H₈FNO₃S)

| Species | Formula | Calculated Exact Mass (m/z) | Information Provided |

|---|---|---|---|

| [M+H]⁺ | C₇H₉FNO₃S⁺ | 206.0282 | Confirms molecular formula of the protonated molecule. |

| [M]⁺˙ | C₇H₈FNO₃S⁺˙ | 205.0200 | Confirms molecular formula of the radical cation. |

| [M-C₂H₄]⁺˙ | C₅H₄FNO₃S⁺˙ | 176.9887 | Fragment corresponding to loss of ethylene (B1197577) from the ethoxy group. |

| [M-SO₂F]⁺ | C₇H₈NO⁺ | 122.0600 | Fragment corresponding to the loss of the sulfonyl fluoride radical. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com These methods are complementary and essential for confirming the structure of 2-Ethoxypyridine-3-sulfonyl fluoride.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum for 2-Ethoxypyridine-3-sulfonyl fluoride would be dominated by strong, characteristic absorption bands for the sulfonyl fluoride group. Specifically, strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected, along with a characteristic S-F stretching vibration. fluorine1.ru Other key bands include C=C and C=N stretching from the pyridine ring and C-H and C-O stretching from the ethoxy group. bfh.ch

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds, often providing complementary information to IR. tandfonline.com The pyridine ring breathing modes are typically strong in the Raman spectrum. researchgate.netaps.org The symmetric S=O stretch of the sulfonyl fluoride group would also be observable.

These techniques are highly effective for real-time reaction monitoring. For example, during the synthesis of 2-Ethoxypyridine-3-sulfonyl fluoride, one could monitor the disappearance of a precursor's functional group (e.g., an -OH stretch of a sulfonic acid) and the simultaneous appearance of the strong S=O and S-F stretching bands of the product.

Table 4: Characteristic Vibrational Frequencies for 2-Ethoxypyridine-3-sulfonyl fluoride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Sulfonyl Fluoride (-SO₂F) | S=O Asymmetric Stretch | 1410 - 1450 | Strong |

| Sulfonyl Fluoride (-SO₂F) | S=O Symmetric Stretch | 1210 - 1240 | Strong |

| Sulfonyl Fluoride (-SO₂F) | S-F Stretch | 750 - 850 | Strong |

| Pyridine Ring | C=C / C=N Stretches | 1450 - 1610 | Medium-Strong |

| Ethoxy (-OCH₂CH₃) | C-H (sp³) Stretch | 2850 - 3000 | Medium |

| Ethoxy (-OCH₂CH₃) | C-O-C Asymmetric Stretch | 1230 - 1270 | Strong |

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives and Intermediates

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of 2-Ethoxypyridine-3-sulfonyl fluoride itself may be dependent on its physical properties, the technique is invaluable for the structural confirmation of its stable crystalline derivatives, precursors, or co-crystals. nih.govrsc.org

A successful crystallographic analysis provides an unambiguous determination of the molecular structure, including:

Absolute Connectivity: It confirms the substitution pattern on the pyridine ring without ambiguity.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles provide insight into the electronic structure (e.g., bond orders, ring strain). researchgate.net

Conformation: It reveals the preferred conformation of the ethoxy and sulfonyl fluoride groups relative to the pyridine ring in the solid state.

Intermolecular Interactions: The crystal packing reveals information about non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking, which govern the solid-state properties of the material.

This technique serves as the ultimate benchmark, validating the structural assignments derived from spectroscopic methods and providing a foundational understanding of the molecule's solid-state behavior. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Avenues for 2 Ethoxypyridine 3 Sulfonyl Fluoride

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The future synthesis of 2-Ethoxypyridine-3-sulfonyl fluoride (B91410) is expected to pivot towards greener and more efficient methodologies that minimize waste and avoid harsh reagents. Traditional routes to arylsulfonyl fluorides often begin with sulfonyl chlorides, which themselves are typically prepared using strong oxidizing and chlorinating agents. acs.orgnih.gov Emerging research focuses on more sustainable alternatives that could be adapted for the large-scale, environmentally benign production of 2-Ethoxypyridine-3-sulfonyl fluoride.

Key research avenues include:

Electrochemical Synthesis: An electrochemical approach offers a mild and environmentally friendly route to sulfonyl fluorides. acs.org This method could utilize 2-ethoxy-3-mercaptopyridine or its corresponding disulfide as a starting material, coupled with an inexpensive and safe fluoride source like potassium fluoride. acs.org The process avoids stoichiometric chemical oxidants, reducing the generation of toxic byproducts. sciencedaily.comosaka-u.ac.jp

Direct Conversion from Thiols and Disulfides: Recent breakthroughs have enabled the direct conversion of thiols and disulfides into sulfonyl fluorides using novel reagents that operate under mild conditions. sciencedaily.comosaka-u.ac.jp Adapting these methods would allow for the synthesis of 2-Ethoxypyridine-3-sulfonyl fluoride from readily available sulfur-based precursors in a more streamlined and atom-economical fashion.

Late-Stage Functionalization: Another promising direction is the direct introduction of the -SO₂F group onto the 2-ethoxypyridine (B84967) core. While challenging, developing catalytic methods for the direct C-H fluorosulfonylation would represent a significant advance in synthetic efficiency, allowing for the rapid generation of analogs from functionalized pyridine (B92270) precursors.

Table 1: Comparison of Potential Synthetic Routes for 2-Ethoxypyridine-3-sulfonyl fluoride

| Method | Starting Material | Key Reagents | Potential Advantages | Primary Byproducts |

|---|---|---|---|---|